molecular formula C3H5N3O4 B175035 3,3-Dinitroazetidine CAS No. 129660-17-9

3,3-Dinitroazetidine

Cat. No. B175035
M. Wt: 147.09 g/mol
InChI Key: DROLGCKUCMGNSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05395945

Procedure details

3,3-dinitroazetidinium trifluoromethanesulfonate (2.0 g, 0.0067 mole) was dissolved in 20 ml of water and neutralized with sodium bicarbonate (0.62 g, 0.0074 mole). The free base was extracted into chloroform (3×5 ml) and dried over sodium sulfate. The chloroform was removed under vacuum to quantitatively give the resultant product, 3,3-dinitroazetidine (0.98 g) as a colorless to light yellow oil.
Name
3,3-dinitroazetidinium trifluoromethanesulfonate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.62 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)S([O-])(=O)=O.[N+:9]([C:12]1([N+:16]([O-:18])=[O:17])[CH2:15][NH2+:14][CH2:13]1)([O-:11])=[O:10].C(=O)(O)[O-].[Na+]>O>[N+:9]([C:12]1([N+:16]([O-:18])=[O:17])[CH2:15][NH:14][CH2:13]1)([O-:11])=[O:10] |f:0.1,2.3|

Inputs

Step One
Name
3,3-dinitroazetidinium trifluoromethanesulfonate
Quantity
2 g
Type
reactant
Smiles
FC(S(=O)(=O)[O-])(F)F.[N+](=O)([O-])C1(C[NH2+]C1)[N+](=O)[O-]
Name
Quantity
0.62 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The free base was extracted into chloroform (3×5 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The chloroform was removed under vacuum

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
[N+](=O)([O-])C1(CNC1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.98 g
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.